1,2-Bis(2-bromoethyl)benzene

Vue d'ensemble

Description

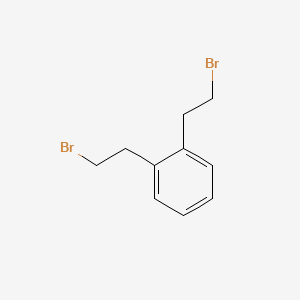

1,2-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where two bromine atoms are attached to the ethyl groups at the 1 and 2 positions of the benzene ring. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Bis(2-bromoethyl)benzene can be synthesized through the bromination of 1,2-diethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the bromination process.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Bis(2-bromoethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of 1,2-bis(2-hydroxyethyl)benzene or 1,2-bis(2-aminoethyl)benzene.

Elimination Reactions: Formation of 1,2-diethenylbenzene.

Oxidation: Formation of 1,2-bis(2-hydroxyethyl)benzene.

Reduction: Formation of 1,2-diethylbenzene.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

1,2-Bis(2-bromoethyl)benzene serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

- Oxidation and Reduction: It can be oxidized to yield corresponding alcohols or reduced to hydrocarbons.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | NaOH or NH3 in aqueous/alcoholic solutions | 1,2-bis(2-hydroxyethyl)benzene |

| Elimination | KOtBu in tert-butanol | 1,2-diethenylbenzene |

| Oxidation | KMnO4 in acidic/neutral conditions | 1,2-bis(2-hydroxyethyl)benzene |

| Reduction | LiAlH4 in anhydrous ether | 1,2-diethylbenzene |

Pharmaceutical Research

Synthesis of Bioactive Compounds

In pharmaceutical applications, this compound is utilized as a precursor for synthesizing potential drug candidates. Notably, it has been employed in the development of antimicrobial agents.

Case Study: Antimicrobial β-Peptidomimetics

Recent studies have shown that this compound can be used to create β-peptidomimetics with significant antimicrobial activity. For instance:

- Synthesis Process: Reacting methyl cyanoacetate with this compound using sodium methoxide yielded compounds with high enzymatic stability and low toxicity.

- Results: The synthesized β-peptidomimetics exhibited minimal inhibitory concentrations ranging from 2.1 to 7.2 μM against various bacterial strains including MRSA and E. coli.

Material Science

Preparation of Advanced Materials

The compound is also employed in material science for the development of polymers and other advanced materials with tailored properties. Its ability to undergo various chemical transformations makes it suitable for creating functionalized materials.

Chemical Biology

Study of Biochemical Pathways

In chemical biology, this compound is used to investigate biochemical pathways and molecular interactions due to its reactivity profile. Its bromoethyl groups allow participation in free radical reactions which are critical for studying complex biological mechanisms.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Pharmaceutical Research | Synthesis of antimicrobial agents and drug candidates |

| Material Science | Development of polymers and advanced materials |

| Chemical Biology | Investigating biochemical pathways and molecular interactions |

Safety Considerations

While this compound has significant applications, it is important to note that it is classified as hazardous. It poses risks such as skin irritation and respiratory issues upon exposure. Proper safety protocols should be adhered to when handling this compound.

Mécanisme D'action

The mechanism of action of 1,2-Bis(2-bromoethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted benzene derivatives.

Comparaison Avec Des Composés Similaires

1,2-Bis(2-bromoethyl)benzene can be compared with other similar compounds such as:

1,2-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane molecule.

1,2-Dibromobenzene: A compound with two bromine atoms directly attached to the benzene ring.

1,2-Bis(2-chloroethyl)benzene: A similar compound where the bromine atoms are replaced by chlorine atoms.

Uniqueness: this compound is unique due to the presence of bromine atoms on the ethyl groups, which imparts distinct reactivity and chemical properties compared to other dibromo compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Activité Biologique

1,2-Bis(2-bromoethyl)benzene, also known as dibromoethylbenzene, is a compound that has garnered attention for its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.

This compound has the molecular formula and is characterized by two bromoethyl groups attached to a benzene ring. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its cytotoxic properties and potential as an antitumor agent. Research indicates that compounds with similar structures exhibit various degrees of toxicity against cancer cells and other pathogens.

Antitumor Activity

Studies have demonstrated that halogenated compounds, including this compound, can inhibit the growth of cancer cells. The mechanism often involves the formation of reactive intermediates that induce apoptosis in malignant cells.

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation | |

| MCF-7 | 20 | DNA cross-linking leading to cell cycle arrest |

The proposed mechanisms by which this compound exerts its biological effects include:

- Formation of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to cellular damage and apoptosis in cancer cells .

- DNA Cross-Linking : The electrophilic nature of the bromoethyl groups allows for interaction with nucleophilic sites on DNA, resulting in cross-linking which can inhibit replication and transcription .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Leishmanicidal Activity : A study investigated the effects of various brominated compounds on Leishmania species. Results indicated that certain derivatives could significantly reduce parasitic viability by interfering with metabolic pathways .

- Mercapturic Acid Formation : Research on the metabolism of bromoethyl derivatives in rats revealed that these compounds are converted into mercapturic acids, suggesting a pathway for detoxification and potential bioactivity .

Toxicological Considerations

While the antitumor potential is promising, it is essential to consider the toxicological aspects associated with this compound. The compound's halogenated nature may pose risks for mutagenicity and carcinogenicity.

Table 2: Toxicological Data Summary

Propriétés

IUPAC Name |

1,2-bis(2-bromoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBILWTXEXMRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394181 | |

| Record name | 1,2-bis(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17379-00-9 | |

| Record name | 1,2-bis(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.